molecular formula C14H13N5O2 B14951315 N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylene)hydrazino]ethyl}isonicotinamide

N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylene)hydrazino]ethyl}isonicotinamide

Cat. No.: B14951315
M. Wt: 283.29 g/mol
InChI Key: LDZPZQHPRJGQFZ-GIJQJNRQSA-N
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Description

N-({N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyridine ring structure. Pyridine derivatives are known for their significant biological and therapeutic value, making them a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of N-({N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage. This reaction is mild and metal-free . Another method involves a one-pot tandem cyclization/bromination in ethyl acetate, where TBHP is added to promote cyclization and further bromination .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives such as isonicotinamide and various pyridine carboxamides. These compounds share a similar pyridine ring structure but differ in their functional groups and overall molecular configuration. N-({N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE is unique due to its specific hydrazinecarbonyl and carboxamide groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C14H13N5O2/c20-13(19-18-9-12-3-1-2-6-16-12)10-17-14(21)11-4-7-15-8-5-11/h1-9H,10H2,(H,17,21)(H,19,20)/b18-9+

InChI Key

LDZPZQHPRJGQFZ-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)CNC(=O)C2=CC=NC=C2

Origin of Product

United States

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